molecular formula C14H21N3O B3011265 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine CAS No. 900641-44-3

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Cat. No.: B3011265
CAS No.: 900641-44-3
M. Wt: 247.342
InChI Key: ZYURQJVFQLIMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine involves several steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate oxoethylating agent under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve more scalable techniques, but specific details are often proprietary.

Chemical Reactions Analysis

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine has several scientific research applications:

Comparison with Similar Compounds

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13/h2-6,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYURQJVFQLIMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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